molecular formula C23H24N2O B049047 N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide CAS No. 21122-68-9

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide

Cat. No. B049047
CAS RN: 21122-68-9
M. Wt: 344.4 g/mol
InChI Key: IQPGFFOBMDKQPI-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide is a compound related to benzamide derivatives, which are known for their significant pharmacological activities. The specific compound is structurally related to 4-amino-N-(2,6-dimethylphenyl)benzamide, a potent anticonvulsant (Lambert et al., 1995).

Synthesis Analysis

The synthesis of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide derivatives often involves multi-component reactions. For instance, the synthesis of related compounds like N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, achieved high yields through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of related benzamide compounds typically features certain characteristic conformational arrangements. For example, the crystal structure of N-(2,6-Dimethylphenyl)benzamide shows the central –NHCO– bridging unit being tilted at significant angles to the benzoyl ring, indicating a near orthogonal orientation of the benzoyl and aniline rings (Gowda et al., 2008).

Chemical Reactions and Properties

These compounds are often involved in various chemical reactions due to their active functional groups. The metabolism and disposition of similar compounds have been extensively studied, indicating significant transformations and interactions within biological systems (Potts et al., 1989).

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis of benzamide derivatives, including N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide and its analogs, exploring their potential biological activities. For instance, Noubade et al. (2009) detailed the synthesis and biological activity of 2-[(2, 3-dimethyl phenyl) amino]benzonamide azetidine-2-ones, highlighting the structural characterization based on IR, 1HNMR, and mass spectral data (Noubade et al., 2009). Similarly, Noubade et al. (2009) also reported on the synthesis and pharmacological activities of new pyrimidines and thiadiazoles bearing mefenamic acid, utilizing 2-[2,3- dimethylphenyl) amino] benzocarbohydrazide (Noubade et al., 2009).

Structural Characterization

The structural characterization of compounds related to N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide has been a focus area as well. For example, Gowda et al. (2008) presented the crystallization details of N-(2,6-Dimethylphenyl)benzamide, comparing the H—N—C=O units' trans conformation with other benzanilides, and analyzing the molecule's structural aspects through N—H⋯O hydrogen bonds (Gowda et al., 2008).

Anticonvulsant Screening

Anticonvulsant properties of benzamide derivatives have also been studied. Afolabi and Okolie (2013) examined the anticonvulsant screening of three N-(2,6-dimethylphenyl)-substituted benzamides, providing insights into their efficacy against pentylenetetrazole-induced seizures in rats (Afolabi & Okolie, 2013).

Chemical and Physical Characterization

The study by Cunha et al. (2014) on mefenamic acid, a compound structurally related to N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide, delves into its polymorphs through vibrational (IR and Raman) and solid-state NMR spectroscopies. This work emphasizes the importance of spectroscopic methods in characterizing the molecular structure and polymorphism of pharmaceutical compounds (Cunha et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It’s important to handle “N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide” with appropriate safety precautions, including the use of personal protective equipment and avoidance of ingestion or inhalation .

properties

IUPAC Name

2-(2,3-dimethylanilino)-N-(2,3-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-15-9-7-13-20(17(15)3)24-22-12-6-5-11-19(22)23(26)25-21-14-8-10-16(2)18(21)4/h5-14,24H,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPGFFOBMDKQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide

CAS RN

21122-68-9
Record name N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021122689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,3-DIMETHYLPHENYL)-2-((2,3-DIMETHYLPHENYL)AMINO)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A84PG9047
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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